molecular formula C12H16ClF3N2O4S B13492399 Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid

Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid

Cat. No.: B13492399
M. Wt: 376.78 g/mol
InChI Key: UMVTUGITNHVAOU-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid is a complex organic compound that features a thiazole ring, an amino group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate typically involves the formation of the thiazole ring followed by the introduction of the amino and ester groups. One common method involves the reaction of 2-chloro-1,3-thiazole with tert-butyl 2-amino-3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of nitro or hydroxylamine derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Hydrolysis: Formation of 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid.

Scientific Research Applications

Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The thiazole ring and amino group are crucial for its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoate
  • Tert-butyl 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate
  • Tert-butyl 2-amino-3-(2-phenyl-1,3-thiazol-4-yl)propanoate

Uniqueness

Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate is unique due to the presence of the chlorine atom on the thiazole ring, which can significantly influence its reactivity and biological activity. The combination of the tert-butyl ester and amino group also provides versatility in chemical modifications and applications.

Properties

Molecular Formula

C12H16ClF3N2O4S

Molecular Weight

376.78 g/mol

IUPAC Name

tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H15ClN2O2S.C2HF3O2/c1-10(2,3)15-8(14)7(12)4-6-5-16-9(11)13-6;3-2(4,5)1(6)7/h5,7H,4,12H2,1-3H3;(H,6,7)

InChI Key

UMVTUGITNHVAOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CSC(=N1)Cl)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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